molecular formula C13H12N4O2S B2430339 N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1904230-28-9

N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2430339
CAS No.: 1904230-28-9
M. Wt: 288.33
InChI Key: KBRXFKPVRXSWSQ-UHFFFAOYSA-N
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Description

N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a unique combination of isoxazole and benzo[c][1,2,5]thiadiazole moieties Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while benzo[c][1,2,5]thiadiazole is a bicyclic compound containing sulfur and nitrogen atoms

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c18-13(14-5-1-2-9-7-15-19-8-9)10-3-4-11-12(6-10)17-20-16-11/h3-4,6-8H,1-2,5H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRXFKPVRXSWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCCC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the isoxazole moiety through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) catalysts . The benzo[c][1,2,5]thiadiazole moiety can be prepared via a Pd-catalyzed cross-coupling reaction . The final step involves coupling the two moieties through an amide bond formation, typically using coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole moiety can be reduced to an amine using reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA, room temperature.

    Reduction: Tin(II) chloride, reflux conditions.

    Substitution: Sodium hydride, alkyl halides, room temperature to reflux conditions.

Major Products

The major products formed from these reactions include oxidized isoxazole derivatives, reduced benzo[c][1,2,5]thiadiazole derivatives, and substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of isoxazole and benzo[c][1,2,5]thiadiazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 2,1,3-benzothiadiazole derivatives and oxazole-containing reagents. The synthetic route often employs coupling reactions facilitated by various coupling agents to form the desired amide bond.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from benzothiadiazole structures have been documented to show potent antibacterial effects against various strains of bacteria. A study reported minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL for related compounds .
  • Antifungal Activity : The same classes of compounds have also demonstrated antifungal activity against common pathogens. The best antifungal activity was recorded for specific derivatives with MIC values indicating strong efficacy .

Anticancer Activity

This compound has been investigated for its anticancer properties:

  • Cell Line Studies : In vitro studies using cultured lung cancer cell lines have shown that related compounds can inhibit cell proliferation effectively. The Sulforhodamine B (SRB) assay is commonly used to assess cell viability and proliferation in response to treatment with these compounds .

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated a series of benzothiadiazole derivatives for their antimicrobial activities. The results highlighted that certain structural modifications could enhance the potency against both bacterial and fungal strains. The synthesized compounds were subjected to rigorous testing against a panel of pathogens including Staphylococcus aureus and Candida albicans.

Study 2: Anticancer Properties

Another significant research effort focused on the anticancer potential of benzothiadiazole derivatives. A specific compound showed promising results in inhibiting the growth of lung cancer cells with IC50 values indicating effective cytotoxicity. The study emphasized the need for further exploration into the mechanism of action and potential therapeutic applications.

Data Tables

Activity Type Compound MIC (μmol/mL) Effectiveness
AntibacterialCompound 4d10.7–21.4High
AntifungalCompound 4p21.4–40.2Moderate
AnticancerN-[3-(1,2-Oxazol-4-Yl)Propyl]IC50 values varyEffective

Q & A

Q. What are the key structural motifs in N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide, and how do they influence its physicochemical properties?

Answer: The compound features three critical motifs:

  • Benzothiadiazole core : A planar, electron-deficient aromatic system enabling π-π stacking and charge-transfer interactions, influencing solubility and optical properties.
  • Oxazole-propyl linker : A flexible alkyl chain with a heterocyclic oxazole group, modulating steric effects and hydrogen-bonding capabilities.
  • Carboxamide group : Enhances hydrogen-bonding potential and stability in biological matrices.

These motifs collectively impact properties such as melting point (predicted >200°C due to rigidity), solubility in polar aprotic solvents (e.g., DMF, DMSO), and UV-Vis absorption (λmax ~300–350 nm) due to conjugated systems .

Q. What synthetic methodologies are typically employed for constructing the benzothiadiazole-oxazole hybrid scaffold in this compound?

Answer: Synthesis involves three key steps:

Benzothiadiazole core formation : Condensation of o-phenylenediamine derivatives with sulfur-based reagents (e.g., thionyl chloride) under reflux .

Oxazole-propyl linkage : Coupling via nucleophilic substitution (e.g., Mitsunobu reaction) or amide bond formation, requiring anhydrous conditions and catalysts like DCC/DMAP .

Carboxamide functionalization : Activated ester intermediates (e.g., HATU-mediated coupling) with amines, optimized at 0–5°C to minimize side reactions .

Q. Table 1: Representative Reaction Conditions

StepReagentsTemperatureSolventYield Range
1SOCl₂, Et₃N80°CToluene60–75%
2DIAD, PPh₃RTTHF45–65%
3HATU, DIPEA0–5°CDMF70–85%

Advanced Research Questions

Q. How can researchers design crystallization experiments to resolve ambiguities in the spatial arrangement of the oxazole-propyl-benzothiadiazole linkage?

Answer:

  • Solvent screening : Use mixed solvents (e.g., EtOH/water, DCM/hexane) to modulate nucleation. Slow evaporation at 4°C often yields high-quality crystals .
  • X-ray crystallography : Employ SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å) and ORTEP-3 for visualization. Validate torsional angles of the propyl linker to confirm rotational freedom or rigidity .
  • Hydrogen-bonding analysis : Use Mercury software to identify C–H···N/O interactions influencing crystal packing, referencing Etter’s graph-set analysis .

Note : Contradictions between predicted (DFT) and observed (X-ray) bond lengths may arise; iterative refinement with restraints is recommended .

Q. What analytical strategies are recommended for reconciling contradictory data between computational predictions (e.g., DFT-optimized geometries) and experimental observations (e.g., X-ray crystallography)?

Answer:

  • Validation hierarchy : Prioritize X-ray data for heavy atoms but use DFT (B3LYP/6-311+G(d,p)) to refine hydrogen positions .
  • Dynamic effects : Compare solid-state (X-ray) vs. solution-state (NMR) conformers. For example, NOESY can detect propyl linker flexibility unseen in static crystal structures .
  • Error analysis : Calculate RMSD between DFT and crystallographic geometries. RMSD >0.2 Å suggests solvent effects or lattice distortions .

Q. Table 2: Example Discrepancy Resolution

ParameterX-ray (Å)DFT (Å)Resolution Method
C–N (amide)1.331.28Apply thermal ellipsoid scaling in SHELXL
Torsion (propyl)172°165°Use QM/MM hybrid optimization

Q. What methodological considerations are critical when investigating π-π stacking interactions between the benzothiadiazole ring and biological targets using hybrid QM/MM approaches?

Answer:

  • Model partitioning : Treat the benzothiadiazole and binding pocket residues (e.g., aromatic amino acids) with DFT (e.g., ωB97X-D/cc-pVDZ), while the protein backbone uses MM (CHARMM36) .
  • Solvent effects : Include implicit solvent (PCM model) or explicit water molecules to mimic physiological dielectric environments .
  • Free-energy calculations : Use metadynamics or MM/PBSA to quantify stacking contributions to binding affinity (±1–3 kcal/mol typically) .

Key pitfall : Overestimating stacking interactions due to fixed protein conformations—employ molecular dynamics (MD) sampling >100 ns to assess conformational flexibility .

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